molecular formula C12H12N2OS2 B5704899 N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5704899
M. Wt: 264.4 g/mol
InChI Key: SWXULQVATPAJON-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a carboxamide group linked to a 1,3-thiazol-2-yl substituent. This structure combines the rigidity of the tetrahydrobenzothiophene system with the electron-rich thiazole ring, which is critical for interactions in biological and material science applications. The compound’s bicyclic framework enhances stability, while the carboxamide and thiazole moieties offer sites for hydrogen bonding and π-π interactions, respectively .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c15-11(14-12-13-5-6-16-12)9-7-17-10-4-2-1-3-8(9)10/h5-7H,1-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXULQVATPAJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the condensation of a thiazole derivative with a benzothiophene precursor. One common method involves the reaction of 2-aminothiazole with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid under acidic conditions to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may utilize a similar synthetic route but on a larger scale, often employing continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/blocking of receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives, which exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Weight Key Properties Applications References
Target Compound : N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Thiazol-2-yl group 291.36 g/mol High polarity due to carboxamide; moderate lipophilicity from thiazole Potential antimicrobial/anticancer agent (inferred from structural analogues)
N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-...-3-carboxamide 4-methylphenyl and methylideneamino groups 388.52 g/mol Antibacterial and antifungal activity (MIC: 12.5–25 µg/mL) Antimicrobial coatings
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-2-[(4-methoxybenzoyl)amino]-...-3-carboxamide Sulfone and 4-methoxybenzoyl groups 434.50 g/mol Enhanced solubility due to sulfone; hydrogen-bonding capacity Corrosion inhibition (theoretical)
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-fluorophenyl and amino groups 318.39 g/mol Anticancer activity (in silico predictions) Oncology research
N-(4-chloro-1,3-benzothiazol-2-yl)-6-methyl-...-3-carboxamide Chlorobenzothiazole and methyl groups 362.90 g/mol Increased steric bulk; halogen interactions Enzyme inhibition studies

Pharmacological and Functional Differences

  • Antimicrobial Activity: Thiazole-containing derivatives (e.g., the target compound) show broader-spectrum activity compared to fluorophenyl or methylideneamino variants, likely due to thiazole’s ability to disrupt microbial membranes .
  • Solubility and Bioavailability : Sulfone-substituted analogues (e.g., ) exhibit higher aqueous solubility than the target compound, making them preferable for formulations requiring rapid dissolution .
  • Corrosion Inhibition: Thiophene derivatives with cyano or ester substituents (e.g., , Compounds B and C) demonstrate superior anticorrosive properties in silico (adsorption energy: −40 to −50 kJ/mol) compared to carboxamide derivatives, attributed to stronger metal-surface interactions .

Crystallographic and Computational Insights

  • Hydrogen Bonding: The target compound’s carboxamide group forms stronger intermolecular hydrogen bonds (e.g., N–H···O=C, ~2.8 Å) than ester or cyano derivatives, as shown in Hirshfeld surface analyses .
  • Torsional Flexibility : Unlike rigid sulfone derivatives (), the tetrahydrobenzothiophene core allows slight puckering (Cremer-Pople parameters: θ ≈ 15°), enhancing conformational adaptability in binding pockets .

Key Research Findings

  • Synthetic Routes: The target compound is synthesized via condensation of 2-aminothiazole with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride, achieving >90% purity via HPLC (retention time: 8.2 min) .
  • Biological Screening : In vitro assays against Staphylococcus aureus show moderate inhibition (MIC: 50 µg/mL), outperforming methylphenyl analogues but underperforming compared to fluorophenyl derivatives (MIC: 25 µg/mL) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 218°C, higher than ester-substituted analogues (mp: 165–180°C) due to stronger intermolecular forces .

Biological Activity

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiophene ring followed by the introduction of the thiazole moiety. The reaction conditions require specific catalysts and solvents to ensure high yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Inhibition Studies : A study reported IC50 values for related thiazole derivatives ranging from 0.20–2.58 μM against human cancer cell lines .
  • Selectivity : Some derivatives demonstrated selectivity towards cancer cells while showing minimal toxicity to normal fibroblast cells .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity:

  • In vitro Studies : Compounds with similar structures have shown promising antibacterial effects against a range of pathogens . The presence of the thiazole ring is believed to enhance the antimicrobial properties due to its ability to interact with bacterial enzymes.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in several studies:

  • Mechanism of Action : It is hypothesized that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This could make it a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole derivatives including this compound. The derivatives were tested against multiple cancer cell lines including:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)0.49
NUGC (Gastric)25
LNCaP (Prostate)11

These results indicate that the compound exhibits potent anticancer activity with varying efficacy across different cell lines .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The results suggest that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

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